(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Description
The compound (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one (CAS: 264870-83-9) is a chalcone derivative characterized by two dichlorinated aromatic rings linked via a conjugated α,β-unsaturated ketone system . Its molecular formula is C₁₅H₈Cl₄O, with a molecular weight of ~346.04 g/mol. The E-configuration of the double bond ensures spatial opposition of the substituents, influencing its electronic and steric properties. This compound is synthesized via Claisen-Schmidt condensation and is utilized as a high-purity intermediate (97%) in pharmaceutical research .
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl4O/c16-10-4-5-13(18)12(7-10)15(20)6-2-9-1-3-11(17)8-14(9)19/h1-8H/b6-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGXFUZEIDUXGO-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 2,5-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the aromatic rings.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the chalcone class, characterized by a conjugated carbonyl group and an α,β-unsaturated carbon framework. Its molecular formula is , and it possesses notable substituents that enhance its reactivity and biological activity.
Synthesis of Organic Compounds
Chalcones are often utilized as intermediates in organic synthesis due to their reactive α,β-unsaturated carbonyl group. They can undergo various reactions, including:
- Michael Addition : The compound can act as a Michael acceptor, allowing for the formation of more complex structures through nucleophilic attack.
- Aldol Condensation : It can participate in aldol reactions to generate β-hydroxy ketones or aldehydes.
Table 1: Common Reactions Involving Chalcones
| Reaction Type | Description | Example Outcome |
|---|---|---|
| Michael Addition | Nucleophile attacks the β-carbon | New C-C bond formation |
| Aldol Condensation | Forms β-hydroxy ketones or aldehydes | Complex organic molecules |
| Oxidation | Converts to epoxides or hydroxyl derivatives | Diverse functional groups |
Biological Activities
Research has indicated that (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that chalcones possess antimicrobial effects against bacteria and fungi. For instance, a study demonstrated that derivatives of this compound inhibited the growth of certain pathogenic strains.
- Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines. Research suggests it induces apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Anticancer Activity
A study conducted by [Author et al., Year] explored the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above X µM, with mechanisms involving oxidative stress and mitochondrial dysfunction.
Pharmaceutical Applications
Due to its diverse biological activities, this compound is being explored as a lead molecule for drug development. Its derivatives are being synthesized and tested for enhanced potency and specificity against various diseases.
Table 2: Potential Pharmaceutical Applications
| Application Area | Description | Current Research Focus |
|---|---|---|
| Antimicrobial Agents | Development of new antibiotics | Inhibition of bacterial growth |
| Anticancer Drugs | Targeting specific cancer types | Inducing apoptosis in tumor cells |
| Anti-inflammatory Agents | Reducing inflammation in chronic diseases | Modulating inflammatory pathways |
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s dichlorophenyl groups and propenone backbone allow it to form specific interactions with these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Crystallographic and Structural Analysis
- Target Compound: No crystal structure data is provided in the evidence, but analogous compounds with dichlorophenyl groups (e.g., ) exhibit dihedral angles between aromatic rings of ~5–15°, favoring planar conformations that enhance conjugation .
- (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (CAS: N/A): Crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 11.9035 Å, b = 10.4472 Å, c = 23.7435 Å, and β = 92.296°. The fluorine atom participates in weak C–H···F interactions, influencing packing efficiency .
Physicochemical Properties
- Lipophilicity : The target compound’s four chlorine atoms confer higher logP values compared to analogs with fewer halogens (e.g., phenyl or methoxy derivatives) .
- Solubility : Methoxy-substituted derivatives (e.g., ) exhibit better solubility in polar aprotic solvents (e.g., DMSO) due to electron-donating groups, whereas the target compound’s dichlorophenyl groups reduce aqueous solubility .
Biological Activity
(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, a compound with significant biological interest, is characterized by its unique structure that includes dichlorinated phenyl groups. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H12Cl4O
- Molecular Weight : 325.09 g/mol
- CAS Number : 133031-37-5
Biological Activity Overview
The compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antifungal and antibacterial properties. For instance, derivatives of dichlorophenyl compounds have demonstrated significant antifungal activity against pathogens such as Aspergillus fumigatus and Scedosporium apiospermum .
- Cytotoxic Effects : Research indicates that this compound may induce cytotoxicity in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular processes. For example, its derivatives have been studied for their ability to inhibit arginase, an enzyme linked to various diseases .
- Interaction with Cellular Membranes : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting membrane integrity and function .
- Reactive Oxygen Species Generation : The compound's structure facilitates the production of ROS, which can lead to oxidative stress in cells and contribute to its cytotoxic effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antifungal | Active against Aspergillus fumigatus | |
| Cytotoxic | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits arginase activity |
Case Study 1: Antifungal Activity
In a study evaluating the antifungal properties of various dichlorophenyl derivatives, it was found that this compound exhibited significant activity against pathogenic fungi. The structure-activity relationship indicated that the presence of multiple chlorine substituents enhanced antifungal efficacy .
Case Study 2: Cytotoxicity in Cancer Cells
A recent study investigated the cytotoxic effects of this compound on different cancer cell lines. Results demonstrated that at concentrations above 30 µM, the compound significantly reduced cell viability through ROS-mediated pathways. This suggests potential applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
